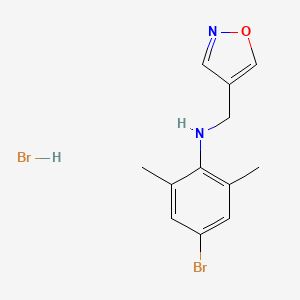![molecular formula C9H17Cl2N3O2S B1379234 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride CAS No. 1461714-10-2](/img/structure/B1379234.png)
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of “2-Dimethylaminoethyl chloride hydrochloride” involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride under an ice water bath condition at a temperature of 5-15°C .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Dimethylaminoethyl chloride hydrochloride” include a chlorination reaction between dimethylethanolamine and thionyl chloride, followed by a reflux reaction with absolute ethyl alcohol .
Physical And Chemical Properties Analysis
“2-Dimethylaminoethyl chloride hydrochloride” has a molecular weight of 144.04 and is a colorless to beige crystal . It has a melting point of 201-204°C, is hygroscopic, and has a water solubility of 2000 g/L at 20°C .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is involved in various synthesis processes due to its reactivity and structural features. For instance, the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride has led to the creation of new compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds' structures were confirmed using IR, UV, 1H NMR spectroscopy, and mass spectrometry, showcasing the chemical's role in developing novel molecules with potential applications in different fields (Povarov et al., 2017).
Catalytic and Biological Activities
The chemical has been a precursor in the synthesis of diverse heterocyclic compounds, some of which exhibit significant catalytic and biological activities. For example, novel room-temperature ionic liquids derived from 3,5-dimethyl-1H-pyrazole have shown high catalytic activity in synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, indicating potential in catalysis and organic synthesis (Vafaee et al., 2021). Moreover, new heterocyclic compounds containing a sulfonamido moiety have been developed for their antibacterial properties, underscoring the chemical's significance in medicinal chemistry (Azab et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds like edc are known to activate carboxyl groups to conjugate to amino groups (primary amines). This suggests that the compound might interact with proteins or other biomolecules containing these functional groups.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets through a mechanism involving the formation of covalent bonds, possibly through a nucleophilic substitution reaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the rate of nucleophilic substitution reactions can be influenced by the pH of the environment .
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazole-4-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2S.ClH/c1-7-9(16(10,14)15)8(2)13(11-7)6-5-12(3)4;/h5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJPXXEPAWADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN(C)C)C)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461714-10-2 | |
| Record name | 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



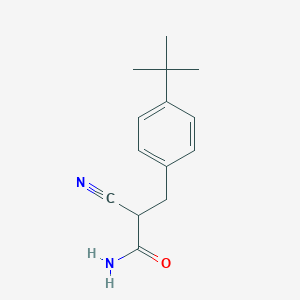

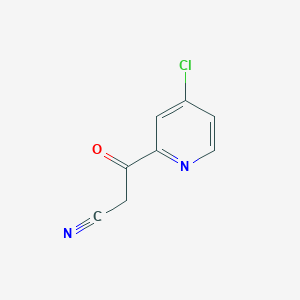
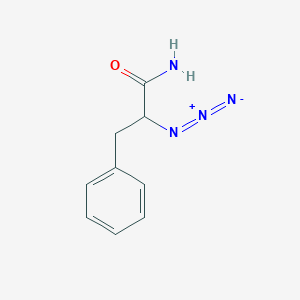

![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)

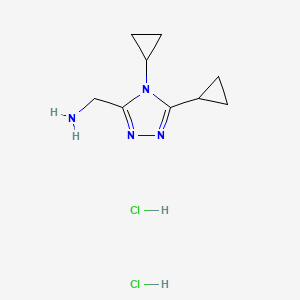


![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

